molecular formula C12H13N B020356 2,5,8-Trimethylquinoline CAS No. 102871-69-2

2,5,8-Trimethylquinoline

Cat. No. B020356
M. Wt: 171.24 g/mol
InChI Key: BAPDDVZQIJZBPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5,8-Trimethylquinoline and its derivatives involves various chemical reactions, including the nucleophilic substitution reaction. One example includes the synthesis of 4-aminoquinazoline derivatives through the reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine, indicating a method for preparing compounds related to 2,5,8-Trimethylquinoline (Liu et al., 2007). Another approach involves cascade reactions under specific conditions, highlighting the versatility and complexity of synthesizing quinoline derivatives (Mishra et al., 2017).

Molecular Structure Analysis

The molecular structure of 2,5,8-Trimethylquinoline derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, novel methoxyquinoline derivatives were synthesized, and their structures were elucidated through X-ray, FT-IR, NMR analysis, providing insights into the molecular geometry and electronic structure of these compounds (Ökten et al., 2021).

Chemical Reactions and Properties

2,5,8-Trimethylquinoline and its derivatives participate in various chemical reactions, leading to a wide range of chemical properties. The reactions of fluorophosphoranes with derivatives of quinoline, for instance, have been studied to understand the formation of mono-substituted derivatives and the potential for intramolecular coordination (Krebs et al., 1989).

Physical Properties Analysis

The physical properties of 2,5,8-Trimethylquinoline derivatives, including solubility, melting points, and thermal stability, have been explored through various studies. These properties are crucial for determining the compound's potential applications and handling requirements.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH sensitivity, and photophysical properties, have been extensively researched. For example, derivatives of 8-hydroxyquinoline show OFF-ON-OFF type of pH-sensing properties, indicating the compound's potential in developing pH sensors (Chen et al., 2011).

Scientific Research Applications

  • Fluorimetric Properties : The fluorescence intensity of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) correlates with its concentration, useful in determining its concentration in polymer additives and rubber samples (Moldovan et al., 2006).

  • Cancer Treatment : Quinoline-8-carboxamides show promise as a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, offering potential treatment options for cancer (Lord et al., 2009).

  • Pneumocystis Pneumonia Treatment : 8-Aminoquinolines from the Walter Reed Army Institute for Research have been found effective in treating and preventing Pneumocystis pneumonia at low doses, with activity surpassing primaquine and comparable to trimethoprim-sulfamethoxazole (Bartlett et al., 1991).

  • Bioaccumulation Studies : High doses of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) can accumulate in tissues, but these residues dissipate after discontinuation (Ioannou et al., 1987).

  • Antioxidant Properties : 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) is less cytotoxic and genotoxic than ethoxyquin, suggesting potential as an antioxidant in animal feeds (Blaszczyk & Skolimowski, 2006).

  • C-N Bond Formation Catalysis : Silver ions effectively catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, resulting in C,N-linked dimeric forms (Fotie et al., 2012).

  • Fish Meal Preservation : Hydroquin, an analogue of ethoxyquin, is a competitive and affordable antioxidant for protecting polyunsaturated fatty acids in fish meal, with a patent for its use (Koning, 2002).

  • Synthesis for Disease Treatment : Recent advances in the synthesis of 8-hydroxyquinolines show potential for developing effective and low-toxic drugs against diseases like cancer (Saadeh et al., 2020).

Safety And Hazards

The safety data sheet for 2,5,8-Trimethylquinoline indicates that it is harmful if swallowed . It also causes skin irritation and serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,5,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPDDVZQIJZBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588930
Record name 2,5,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Trimethylquinoline

CAS RN

102871-69-2
Record name 2,5,8-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102871-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 50 ml of 6N hydrochloric acid, 10.0 g of 2,5-dimethylaniline were dissolved. To the resulting solution, 6.8 ml of crotonaldehyde were added dropwise under reflux. After the completion of the dropwise addition, the reaction mixture was heated under reflux for further one hour and the reaction was terminated. After the reaction mixture was allowed to cool down to room temperature, 5N sodium hydroxide-was added to neutralize the reaction mixture, followed by extraction with ethyl acetate (200 ml×2). The combined organic layers were washed with saturated saline and dried over anhydrous magnesium sulfate. After filtration, the-filtrate was concentrated and the product so obtained was purified by chromatography on a silica gel column, whereby 5.8 g of 2,5,8-trimethylquinoline were obtained. In 30 ml of ethanol were dissolved 3.6 g of 2,5,8-trimethylquinoline and 2.8 g of selenium dioxide, followed by heating under reflux for 6 hours. The residue obtained by distilling off ethanol was subjected to chromatography on a silica gel column, whereby 2.3 g of the product were obtained. Since the product was proved to be a mixture of the raw material, aldehyde and a diethylacetal derivative of the aldehyde from the result of 1H-NMR, it was treated with 6N-hydrochloric acid (10 ml)-THF (20 ml) and then, extracted with ethyl acetate (100 ml×2). The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate and dried over anhydrous magnesium sulfate, followed by filtration. The filtrate so obtained was concentrated and the residue was purified by chromatography on a silica gel column, whereby 1.9 g of the title compound were obtained.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DM Bowen, RW Belfit Jr, RA Walser - Journal of the American …, 1953 - ACS Publications
Several derivatives of quinaldine have been synthesized from aromatic amines and crotonaldehydeby Utermohlen’s modification of the Skraup and Doebner-v. Miller syntheses2; the …
Number of citations: 13 pubs.acs.org
JP Phillips, R Keown, Q Fernando - Journal of the American …, 1953 - ACS Publications
A Mannich type reaction of aniline, benzaldehyde and 8-quinolinol yields 7-(a-anilinobenzyl)-8-quino-linol. 1 The unusual simplicity of this reaction and the possibile application of the …
Number of citations: 24 pubs.acs.org
VV Tkachev, YA Sayapin, EA Gusakov… - Crystallography …, 2018 - Springer
The structures of 5,7-di(tert-butyl)-2-(5,8-dimethyl-4-piperidinoquinolin-2-yl)-3-hydroxytropone, 5,7-di(tert-butyl)-3-chloro-2-(5,8-dimethyl-4-piperidinoquinolin-2-yl)tropone, 5,7-di(tert-…
Number of citations: 1 link.springer.com
C Karr Jr, PA Estep, AJ Papa - Journal of the American Chemical …, 1959 - ACS Publications
Relationships for the out-of-plane hydrogen deformation vibrations in benzenes, naphthalenes, pyridines and quinolines liave been proposed for study. In general, the frequencies for …
Number of citations: 31 pubs.acs.org
K Selvam, M Swaminathan - … in Inorganic, Metal-Organic, and Nano …, 2013 - Taylor & Francis
Nitrogen-doped TiO 2 was synthesized by a simple wet method using a nitrogen precursor hydrazine hydrate and nano TiO 2 . This photocatalyst was characterized by X-ray diffraction, …
Number of citations: 5 www.tandfonline.com
K Selvam, M Swaminathan - Arabian Journal of Chemistry, 2017 - Elsevier
A comparative study was carried out on the efficiency of titanium dioxide specimens Wackherr TiO 2 , prepared TiO 2 and Aeroxide P25 toward the photocatalytic synthesis of …
Number of citations: 10 www.sciencedirect.com
MM Marques, LLG Mourato, MT Amorim… - Chemical research in …, 1997 - ACS Publications
Carcinogenic arylamines typically undergo metabolic activation via N-hydroxylation followed in most instances by O-esterification. In this study, the ability of methyl-, dimethyl-, and …
Number of citations: 58 pubs.acs.org
HH Wisneski - 1964 - search.proquest.com
65-1417 WISNESKI, Harris Harvey, 1935- THE PREPARATION OF PO LYME THYLQUINO LINES AND PO LYMETHYL—8-NITROQUINO LINES. Temple U Page 1 65-1417 WISNESKI, …
Number of citations: 0 search.proquest.com

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